molecular formula C10H12F2OSi B3247227 3,4-Difluoro-2-(trimethylsilyl)benzaldehyde CAS No. 1809161-51-0

3,4-Difluoro-2-(trimethylsilyl)benzaldehyde

Cat. No. B3247227
CAS RN: 1809161-51-0
M. Wt: 214.28 g/mol
InChI Key: XBADYVAUAGFHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Difluoro-2-(trimethylsilyl)benzaldehyde is a chemical compound with the molecular formula C10H12F2OSi . It is used in the synthesis of various chemical compounds .


Molecular Structure Analysis

The InChI code for 3,4-Difluoro-2-(trimethylsilyl)benzaldehyde is 1S/C10H12F2OSi/c1-14(2,3)10-7(6-13)4-5-8(11)9(10)12/h4-6H,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The physical form of 3,4-Difluoro-2-(trimethylsilyl)benzaldehyde is liquid . It has a molecular weight of 214.29 . The compound should be stored at a temperature of 2-8°C .

Safety and Hazards

The compound is classified under GHS07 and has the signal word 'Warning’ . It may cause skin irritation (H315), serious eye irritation (H319), and respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing skin thoroughly after handling .

properties

IUPAC Name

3,4-difluoro-2-trimethylsilylbenzaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12F2OSi/c1-14(2,3)10-7(6-13)4-5-8(11)9(10)12/h4-6H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBADYVAUAGFHSC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C1=C(C=CC(=C1F)F)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12F2OSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401247845
Record name Benzaldehyde, 3,4-difluoro-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,4-Difluoro-2-(trimethylsilyl)benzaldehyde

CAS RN

1809161-51-0
Record name Benzaldehyde, 3,4-difluoro-2-(trimethylsilyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1809161-51-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzaldehyde, 3,4-difluoro-2-(trimethylsilyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401247845
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3,4-Difluoro-2-(trimethylsilyl)benzaldehyde
Reactant of Route 2
Reactant of Route 2
3,4-Difluoro-2-(trimethylsilyl)benzaldehyde
Reactant of Route 3
Reactant of Route 3
3,4-Difluoro-2-(trimethylsilyl)benzaldehyde
Reactant of Route 4
Reactant of Route 4
3,4-Difluoro-2-(trimethylsilyl)benzaldehyde
Reactant of Route 5
Reactant of Route 5
3,4-Difluoro-2-(trimethylsilyl)benzaldehyde
Reactant of Route 6
Reactant of Route 6
3,4-Difluoro-2-(trimethylsilyl)benzaldehyde

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.